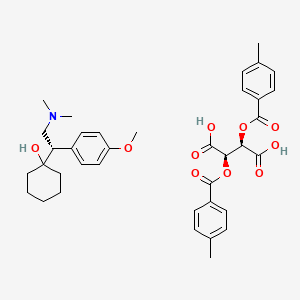

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt

Descripción

Propiedades

IUPAC Name |

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYLKWUYWDBONP-ZAOWXVKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547414 | |

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272788-02-0 | |

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation of S Venlafaxine Di P Toluoyl L Tartrate Salt

Precursor Synthesis and Racemate Preparation

The foundational step in obtaining S-Venlafaxine-di-p-toluoyl-L-tartrate salt is the efficient synthesis of the racemic venlafaxine (B1195380) base. This section details the common synthetic routes to this precursor and the stringent purity requirements for the starting materials.

Synthetic Routes to Racemic Venlafaxine Base

The synthesis of racemic venlafaxine, chemically known as (±)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, has been approached through various synthetic strategies. A prevalent and industrially significant method involves the condensation of p-methoxyphenylacetonitrile with cyclohexanone. This initial step forms the key intermediate, 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol. Subsequent reduction of the nitrile group to a primary amine, followed by N-methylation, yields the racemic venlafaxine base.

For instance, the initial condensation reaction can be carried out using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures. Alternative, more scalable methods utilize alkali metal alkoxides or hydroxides. The subsequent reduction of the cyanohydrin intermediate is a critical step, with methods ranging from catalytic hydrogenation using catalysts like rhodium on alumina (B75360) or Raney nickel to chemical reduction. The final N-methylation of the resulting primary amine is commonly achieved via the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde.

| Step | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | p-methoxyphenylacetonitrile, cyclohexanone, n-butyllithium, -78°C | High | |

| Condensation | p-methoxyphenylacetonitrile, cyclohexanone, alkali hydroxide (B78521) and super base | High | google.com |

| Reduction | 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, Rhodium on alumina, H2 pressure | - | |

| Reduction | 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, Raney nickel, Toluene, Water, H2 pressure (7-8 kg/cm²) at 50°C | 66% (for the amino intermediate) | google.com |

| N-Methylation | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, Formaldehyde, Formic acid | - | |

| Overall Process | Improved method using inexpensive reagents | 55% | researchgate.net |

Purity Requirements of Starting Materials

The purity of the starting materials, p-methoxyphenylacetonitrile and cyclohexanone, is paramount to achieving a high yield and purity of the final racemic venlafaxine base, which in turn affects the efficiency of the diastereomeric salt resolution.

p-Methoxyphenylacetonitrile: High purity is crucial to minimize the formation of side products during the initial condensation reaction. Commercially available p-methoxyphenylacetonitrile for pharmaceutical synthesis typically has a purity of 99% or higher. Impurities can lead to the formation of undesired byproducts that may be difficult to separate from the desired intermediate, 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.

Diastereomeric Salt Formation Methodology

The resolution of racemic venlafaxine is achieved through the formation of diastereomeric salts with a chiral resolving agent. In this case, di-p-toluoyl-L-tartaric acid is used to selectively form a salt with the S-enantiomer of venlafaxine.

Reaction Conditions and Stoichiometry Optimization

The formation of the this compound is a result of the acid-base reaction between the basic dimethylamino group of venlafaxine and the carboxylic acid groups of di-p-toluoyl-L-tartaric acid. The optimization of the reaction conditions and stoichiometry is critical for maximizing the yield and diastereomeric purity of the desired salt.

Research on the resolution of venlafaxine using the enantiomeric resolving agent, O,O'-di-p-toluoyl-(R, R)-tartaric acid, provides significant insights that are directly applicable to the use of the L-tartaric acid derivative. A study demonstrated that the resolution efficiency was highest when the molar ratio of racemic venlafaxine to the resolving agent was 1:0.8. nih.gov This sub-stoichiometric amount of the resolving agent is often optimal in diastereomeric resolutions, as it can enhance the selective precipitation of the less soluble diastereomer. It is reasonable to infer that a similar stoichiometric ratio would be optimal for the formation of the this compound.

The reaction is typically carried out by dissolving the racemic venlafaxine base and the di-p-toluoyl-L-tartaric acid in a suitable solvent system and allowing the less soluble diastereomeric salt to crystallize.

Solvent System Selection and Its Influence on Salt Formation Efficiency

The choice of solvent is a critical parameter in the diastereomeric resolution process, as it significantly influences the solubilities of the two diastereomeric salts. An ideal solvent system will maximize the solubility difference between the desired this compound and the corresponding R-venlafaxine diastereomer, thereby promoting the selective precipitation of the former.

Studies on the resolution of venlafaxine have shown that a mixture of tetrahydrofuran (B95107) (THF) and a small amount of water (e.g., a 10:1 v/v ratio) is an effective solvent system. nih.gov The presence of a small amount of water can play a key role in the optical resolution by influencing the crystal packing and supramolecular structure of the diastereomeric salts. nih.gov The efficiency of the resolution is highly dependent on the solvent's ability to create a significant difference in the solubility products of the two diastereomers. Other solvent systems that have been explored in the broader context of venlafaxine salt formation include various alcohols, ketones, and esters. The selection of the optimal solvent system often requires empirical screening to identify the conditions that provide the highest yield and diastereomeric excess of the desired salt.

Crystallization Techniques for Selective Diastereomer Precipitation

The final and most critical step in the isolation of this compound is the selective crystallization of this diastereomer from the reaction mixture. The success of this step relies on the careful control of crystallization parameters to favor the nucleation and growth of the desired salt while keeping the more soluble diastereomer in solution.

The crystallization process is typically initiated by cooling the supersaturated solution of the diastereomeric salts. The rate of cooling can have a significant impact on the purity and crystal size of the product. A slow and controlled cooling profile is generally preferred to allow for the selective crystallization of the less soluble diastereomer and to minimize the co-precipitation of the more soluble one.

Seeding the solution with pre-existing crystals of pure S-Venlafaxine-di-p-toluoyl-L-tartrate can be a highly effective technique to control the crystallization process. Seeding provides nucleation sites for the desired diastereomer to grow, which can lead to a more consistent product with a narrower crystal size distribution and higher diastereomeric purity.

The temperature at which the crystallization is allowed to proceed and the duration of the crystallization are also important factors. Lower temperatures generally decrease the solubility of both diastereomers, but the relative solubility difference may be more pronounced at specific temperature ranges. The crystallization time must be sufficient to allow for a good yield of the desired product, but not so long as to promote the crystallization of the more soluble diastereomer.

Once the crystallization is complete, the precipitated this compound is isolated by filtration, washed with a suitable solvent to remove any adhering mother liquor containing the more soluble diastereomer, and then dried. The purity of the isolated salt is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the diastereomeric excess.

Controlled Cooling Crystallization

Controlled cooling crystallization is a widely utilized thermodynamic method for inducing the precipitation of the less soluble diastereomeric salt from a supersaturated solution. The process involves dissolving the racemic venlafaxine and the chiral resolving agent, L-DTTA, in a suitable solvent system at an elevated temperature to ensure complete dissolution, followed by a carefully controlled reduction in temperature to induce crystallization of the target salt.

Detailed research has identified an effective solvent system and optimal molar ratios for this resolution. A study on the resolution of venlafaxine using the enantiomeric resolving agent, O,O'-di-p-toluoyl-(R,R)-tartaric acid, demonstrated high efficiency in a tetrahydrofuran (THF) and water mixture (10:1 v/v). nih.gov This solvent system is effective because THF provides good solubility for both the racemic base and the resolving agent at higher temperatures, while the presence of a small amount of water plays a crucial role in the formation of the crystalline salt with a specific supramolecular structure. nih.gov The less soluble diastereomeric salt, in this case, 2(S)-Venlafaxine·L-DTTA, forms a multilayered sandwich-like supramolecular structure that facilitates its preferential crystallization. nih.gov

The process typically begins with the dissolution of racemic venlafaxine and a sub-stoichiometric amount of L-DTTA (e.g., a molar ratio of 1:0.8) in the THF/water solvent mixture with heating. nih.gov Once a clear solution is obtained, the temperature is gradually lowered according to a predefined cooling profile. The rate of cooling is a critical parameter; a slow cooling rate generally promotes the growth of larger, purer crystals by maintaining a low level of supersaturation, which minimizes the spontaneous nucleation of the more soluble (R)-Venlafaxine diastereomer. The crystallized this compound is then isolated by filtration, washed with a cold solvent to remove residual mother liquor, and dried. This method has been shown to produce enantiomerically pure venlafaxine with a high enantiomeric excess (ee) of over 99% in high yields. nih.gov

| Parameter | Condition | Rationale |

|---|---|---|

| Racemate:Resolving Agent Molar Ratio | 1:0.8 | Optimizes resolution efficiency and yield. nih.gov |

| Solvent System | Tetrahydrofuran (THF) / Water (10:1 v/v) | Provides differential solubility for the diastereomeric salts; water is key for the crystal structure. nih.gov |

| Initial Temperature | Elevated to achieve full dissolution | Ensures a homogeneous solution for crystallization to begin. |

| Cooling Profile | Slow, controlled cooling (e.g., 5-10 °C/hour) | Promotes selective crystallization of the less soluble salt and enhances crystal purity. |

| Final Temperature | Ambient or sub-ambient (e.g., 0-5 °C) | Maximizes the yield of the precipitated salt. |

| Isolation Method | Vacuum Filtration | Standard procedure for separating the solid salt from the mother liquor. |

Anti-Solvent Crystallization Approaches

Anti-solvent crystallization is another common technique used to induce precipitation by altering the solubility of the solute in the solution. This method involves the addition of a miscible "anti-solvent," in which the desired salt has low solubility, to a solution of the diastereomeric salts. The rapid decrease in solubility leads to supersaturation and subsequent crystallization. This technique can be particularly advantageous as it can often be performed at a constant temperature and can be faster than controlled cooling methods.

For the this compound system, the process would begin by dissolving racemic venlafaxine and L-DTTA in a suitable solvent in which they are both highly soluble, such as methanol (B129727) or ethanol (B145695). An anti-solvent, in which the tartrate salt is poorly soluble, would then be added in a controlled manner. A non-polar solvent like hexane (B92381) or heptane (B126788) often serves as an effective anti-solvent for polar organic salts.

The rate of anti-solvent addition is a critical variable that influences the size, morphology, and purity of the resulting crystals. A slow, dropwise addition with vigorous stirring helps to maintain a uniform level of supersaturation throughout the vessel, which favors crystal growth over rapid nucleation, leading to larger and purer crystals. Conversely, rapid addition can induce a "crash precipitation," resulting in small, often amorphous or poorly crystalline particles with lower purity. The choice of solvent/anti-solvent pair and their volume ratio are key parameters that must be optimized to maximize both the yield and the enantiomeric purity of the this compound.

| Variable | Description | Impact on Crystallization |

|---|---|---|

| Solvent | A solvent in which both venlafaxine and L-DTTA are readily soluble (e.g., Methanol, Ethanol). | Determines the initial concentration of the salt-forming components. |

| Anti-Solvent | A miscible solvent in which the diastereomeric salt is poorly soluble (e.g., Heptane, Hexane, Toluene). | Induces supersaturation and precipitation of the salt. |

| Rate of Addition | The speed at which the anti-solvent is added to the primary solution. | Affects nucleation rate, crystal size, and purity. Slower rates generally yield better results. |

| Temperature | The process is often isothermal, but temperature affects the solubility and supersaturation level. | Can be adjusted to fine-tune the yield and selectivity of the process. |

| Agitation | Stirring speed and method. | Ensures proper mixing of the solvent and anti-solvent, promoting uniform supersaturation. |

Slurry and Liquid-Assisted Grinding Methods for Salt Formation

Mechanochemical methods, such as slurry conversion and liquid-assisted grinding (LAG), offer solvent-efficient alternatives to traditional solution-based crystallization for salt formation. These solid-state techniques can accelerate reaction times and sometimes yield different polymorphic forms compared to solution crystallization.

Slurry Conversion involves suspending the starting materials, racemic venlafaxine and L-DTTA, in a solvent in which they are only sparingly soluble. The components slowly dissolve and react in the liquid phase to form the diastereomeric salts. Due to its lower solubility, the this compound preferentially precipitates, driving the equilibrium towards its formation. The system eventually equilibrates, with the solid phase being predominantly the less soluble diastereomeric salt. The choice of solvent is critical; it must facilitate the dissolution-precipitation equilibrium without fully dissolving all components. Isopropyl alcohol or acetonitrile (B52724) could be suitable candidates for such a process.

Liquid-Assisted Grinding (LAG) is a mechanochemical technique where the solid reactants are ground together in a ball mill or with a mortar and pestle in the presence of a catalytic amount of liquid. The liquid phase acts as a lubricant and facilitates molecular transport, significantly accelerating the rate of salt formation compared to neat grinding. For the preparation of this compound, racemic venlafaxine and L-DTTA would be ground together with a few drops of a solvent like ethanol or acetonitrile. The mechanical force initiates the reaction at the particle surfaces, and the less soluble S-enantiomer salt crystallizes directly in the solid state. Research on other pharmaceutical salts has shown that LAG can be a highly efficient and green method for screening and producing salts and cocrystals.

| Method | Principle | Key Parameters | Advantages |

|---|---|---|---|

| Slurry Conversion | Equilibration of a suspension of reactants in a non-solvent, leading to the precipitation of the least soluble product. | - Choice of solvent

| - Good for thermodynamic control

|

| Liquid-Assisted Grinding (LAG) | Mechanical activation of a solid-state reaction with a small amount of liquid phase to facilitate molecular mobility. | - Grinding frequency/energy

| - Rapid reaction rates

|

Chiral Resolution Mechanism and Process Optimization

Molecular Recognition and Chiral Discrimination at the Solid-Liquid Interface

The selective crystallization of one diastereomeric salt over the other is predicated on the precise molecular recognition between the chiral resolving agent and the target enantiomer at the interface between the solid crystal and the liquid solution. This recognition is the result of a complex interplay of intermolecular forces that lead to a more stable, less soluble crystal lattice for one diastereomer.

The formation of the S-Venlafaxine-di-p-toluoyl-L-tartrate salt is a process of enantio-differentiation self-assembly. The diastereoselectivity arises from the differences in the three-dimensional arrangement and stability of the crystal structures of the two diastereomeric salts: (S)-Venlafaxine·L-DTTA and (R)-Venlafaxine·L-DTTA. X-ray crystallographic studies of the analogous system using O,O'-di-p-toluoyl-(R, R)-tartaric acid (D-DTTA) to resolve racemic venlafaxine (B1195380) reveal the structural basis for this discrimination. nih.gov In that system, the less soluble salt, 2(S)-Venlafaxine·D-DTTA, forms a multilayered sandwich supramolecular structure, while the more soluble salt, (R)-Venlafaxine·D-DTTA, forms a columnar supramolecular structure. nih.gov

Given the principles of stereochemistry, the S-Venlafaxine-L-DTTA salt is the diastereomer of the 2(S)-Venlafaxine·D-DTTA salt and the enantiomer of the (R)-Venlafaxine·D-DTTA salt. Therefore, it is expected to have the higher solubility and a columnar supramolecular structure. The key intermolecular interactions that dictate the formation and stability of these different crystalline architectures are detailed below.

Hydrogen bonds are the primary drivers of molecular recognition and crystal packing in the diastereomeric salts of venlafaxine. In the crystalline state, the acidic protons of the di-p-toluoyl-L-tartaric acid are transferred to the basic nitrogen atom of the venlafaxine molecule, forming a salt. The resulting ions, the venlafaxinium cation and the di-p-toluoyl-L-tartrate anion, then self-assemble into a stable crystal lattice held together by an extensive network of hydrogen bonds.

In the more soluble diastereomer, which corresponds to the S-Venlafaxine-L-DTTA salt, the crystal structure is characterized by a columnar arrangement. nih.gov This structure is stabilized by specific hydrogen bonding interactions. The protonated tertiary amine and the hydroxyl group of the S-venlafaxinium cation act as hydrogen bond donors, while the carboxylate and ester carbonyl oxygen atoms of the di-p-toluoyl-L-tartrate anion serve as acceptors. Water molecules can also play a crucial role in bridging the cationic and anionic components, further stabilizing the crystal lattice. nih.gov The specific geometry and strength of these hydrogen bonds are unique to each diastereomer, leading to different lattice energies and, consequently, different solubilities.

The bulky cyclohexyl and methoxyphenyl groups of venlafaxine, along with the toluoyl groups of the resolving agent, engage in numerous van der Waals contacts. The efficiency of the packing of these groups in the crystal lattice influences the density and stability of the crystal.

Furthermore, π-π stacking interactions occur between the aromatic rings of the venlafaxine and the di-p-toluoyl-L-tartaric acid molecules. nih.gov In the less soluble diastereomer (in the analogous D-DTTA system), these interactions contribute to the formation of a stable, layered "sandwich" structure. nih.gov In contrast, the columnar structure of the more soluble S-Venlafaxine-L-DTTA salt would involve different, likely less optimal, π-π stacking arrangements. The interplay between the attractive forces of π-π stacking and the repulsive forces of steric hindrance is a key factor in determining the final crystal architecture and the success of the chiral discrimination.

Intermolecular Interactions Governing Diastereoselectivity

Thermodynamic and Kinetic Aspects of Chiral Resolution

The efficiency of a chiral resolution by crystallization is governed by both thermodynamic and kinetic factors. Thermodynamics dictates the potential for separation based on the solubility difference between the diastereomeric salts, while kinetics determines the rate at which this separation can be achieved and the purity of the resulting product.

The fundamental principle underlying chiral resolution by diastereomeric salt formation is the difference in solubility between the two diastereomers in a given solvent system. wikipedia.org The S-Venlafaxine-L-DTTA salt and the R-Venlafaxine-L-DTTA salt will exhibit different solubilities, allowing for the selective crystallization of the less soluble salt.

Based on the crystallographic analysis of the analogous system with D-DTTA, the diastereomer with the multilayered sandwich structure (2(S)-Venlafaxine·D-DTTA) is less soluble, while the one with the columnar structure ((R)-Venlafaxine·D-DTTA) is more soluble. nih.gov Consequently, the S-Venlafaxine-L-DTTA salt, being the enantiomer of the more soluble (R)-Venlafaxine·D-DTTA salt, is expected to be the more soluble of the two diastereomers formed with L-DTTA. The less soluble salt would be the R-Venlafaxine-L-DTTA diastereomer. This difference in solubility is the thermodynamic driving force for the resolution. The choice of solvent is critical, as it can significantly influence the absolute and relative solubilities of the diastereomeric salts. For the resolution of venlafaxine with D-DTTA, a mixture of tetrahydrofuran (B95107) and water (10:1 v/v) was found to be effective. nih.gov

Table 1: Properties of Diastereomeric Salts in the Resolution of Racemic Venlafaxine with D-DTTA

| Diastereomeric Salt | Stoichiometry | Supramolecular Structure | Relative Solubility |

|---|---|---|---|

| 2(S)-Venlafaxine·D-DTTA | 2:1 | Multilayered Sandwich | Less Soluble |

| (R)-Venlafaxine·D-DTTA | 1:1 | Columnar | More Soluble |

Data derived from Liu, Z. J., et al. (2018). Chirality, 30(3), 268-274. nih.gov

While thermodynamics determines the feasibility of the separation, kinetics plays a crucial role in the practical execution of the chiral resolution. The rates of nucleation and crystal growth of the two diastereomeric salts can differ, and these differences can be exploited to enhance the efficiency and purity of the resolution.

The process of crystallization involves two main stages: nucleation (the formation of new crystal nuclei) and crystal growth (the increase in size of existing crystals). For an effective resolution, it is desirable that the nucleation of the less soluble diastereomer (R-Venlafaxine-L-DTTA) occurs rapidly, while the nucleation of the more soluble diastereomer (S-Venlafaxine-L-DTTA) is suppressed. Seeding the solution with pre-existing crystals of the desired diastereomer can be a powerful technique to control nucleation and promote the growth of crystals with high purity.

The rate of crystal growth is also a critical parameter. If the crystallization is allowed to proceed for too long, the system may approach thermodynamic equilibrium, leading to the co-precipitation of the more soluble diastereomer and a decrease in the enantiomeric purity of the product. gavinpublishers.com Therefore, controlling the crystallization time is essential for achieving a high yield of the desired enantiomer with high optical purity. In the resolution of venlafaxine with D-DTTA, a resolution efficiency of up to 88.4% was achieved, yielding enantiomerically pure venlafaxine with 99.1% ee. nih.gov This indicates that the kinetic and thermodynamic factors were well-balanced to favor the crystallization of the less soluble diastereomer.

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | S-Venlafaxine·L-DTTA |

| (S)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | (S)-Venlafaxine |

| (R)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | (R)-Venlafaxine |

| O,O'-di-p-toluoyl-L-tartaric acid | L-DTTA |

| O,O'-di-p-toluoyl-D-tartaric acid | D-DTTA |

Optimization Strategies for Resolution Efficiency and Enantiomeric Purity

Optimizing the chiral resolution process is essential for maximizing the yield and enantiomeric purity of the desired S-venlafaxine enantiomer. This involves a systematic investigation of various factors that influence the crystallization of the this compound.

Molar Ratio of Racemate to Resolving Agent

The molar ratio between racemic venlafaxine and the resolving agent, O,O'-di-p-toluoyl-L-tartaric acid, is a critical factor influencing the efficiency of the resolution. Research has shown that a non-stoichiometric ratio can be more effective. Specifically, a molar ratio of 1:0.8 of racemic venlafaxine to O,O'-di-p-toluoyl-L-tartaric acid has been found to yield a high resolution efficiency of up to 88.4%. nih.gov This optimal ratio suggests that an excess of the racemate can enhance the precipitation of the desired diastereomeric salt.

| Molar Ratio (rac-Venlafaxine : Resolving Agent) | Resolution Efficiency (%) | Reference |

|---|---|---|

| 1:0.8 | 88.4 | nih.gov |

Temperature Control and Cooling Profiles during Crystallization

Temperature control and the cooling profile during crystallization are pivotal in controlling the crystal growth and, consequently, the enantiomeric purity. While specific data for this compound is not extensively detailed in the public domain, general principles of crystallization suggest that a carefully controlled cooling profile is superior to rapid cooling. A gradual cooling process allows for the selective crystallization of the less soluble diastereomer, minimizing the inclusion of the more soluble diastereomer and enhancing the enantiomeric excess of the final product. Oscillating temperature profiles have also been shown to narrow the crystal size distribution, which can be beneficial for product isolation and purity.

Seeding Protocols for Enhanced Enantiomeric Excess

The introduction of seed crystals of the pure this compound can significantly enhance the enantiomeric excess of the crystallized product. Seeding provides a template for the desired diastereomer to crystallize, promoting its selective precipitation from the solution. The timing of seeding and the amount of seed crystals are crucial parameters. Typically, seeding is performed at a point of supersaturation to initiate crystallization of the desired form. This technique can lead to a more consistent and controlled crystallization process, ultimately improving the enantiomeric purity of the S-venlafaxine salt.

Impact of Water Content in Solvent Systems on Resolution

The presence of water in the solvent system has a pronounced effect on the resolution efficiency. Studies have demonstrated that a small amount of water in an organic solvent, such as tetrahydrofuran (THF), is crucial for effective resolution. nih.gov A solvent system composed of THF and water in a 10:1 v/v ratio has been shown to be particularly effective. nih.gov The water molecules are believed to play a key role in the differential self-assembly of the diastereomeric salts, influencing their solubility and facilitating the separation. nih.gov This controlled hydration is a critical factor in achieving high enantiomeric purity.

| Solvent System (v/v) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| THF/Water (10:1) | 82.2 | 99.1 | nih.gov |

Recovery and Recycling of the Chiral Resolving Agent (O,O'-di-p-toluoyl-L-tartaric Acid)

The economic viability of the chiral resolution process is significantly enhanced by the efficient recovery and recycling of the expensive resolving agent, O,O'-di-p-toluoyl-L-tartaric acid. A common method for recovery involves the following steps:

Neutralization and Extraction : The mother liquor, containing the soluble diastereomeric salt and any excess resolving agent, is treated with a base to neutralize the tartaric acid derivative. This allows for its extraction into an aqueous phase. google.com

Acidification and Crystallization : The aqueous phase is then acidified with a mineral acid, such as hydrochloric acid, in the presence of a water-soluble organic co-solvent. google.com This causes the O,O'-di-p-toluoyl-L-tartaric acid to precipitate out of the solution.

Isolation and Drying : The precipitated resolving agent is then isolated by filtration, washed, and dried, making it available for reuse in subsequent resolution batches.

Solid State Characteristics and Crystal Engineering of S Venlafaxine Di P Toluoyl L Tartrate Salt

Crystal Structure Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the gold standard for crystal structure elucidation, offering an atomic-resolution view of the crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from it, a detailed model of the atomic arrangement.

The crystallographic analysis of the diastereomeric salts formed between venlafaxine (B1195380) and O,O'-di-p-toluoyl-tartaric acid has been instrumental in understanding the mechanism of chiral resolution. nih.gov The S-venlafaxine enantiomer forms a less soluble salt with di-p-toluoyl-L-tartaric acid, allowing for its effective separation from the R-venlafaxine enantiomer. nih.gov

The fundamental building block of a crystal is the unit cell, a parallelepiped defined by six lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry operations (e.g., rotations, translations, reflections) that relate the contents of the unit cell to the entire crystal.

For the S-Venlafaxine-di-p-toluoyl-L-tartrate salt, also referred to as the neutral salt 2(S)-1·2 in the literature, specific unit cell parameters and the space group have been determined through SCXRD analysis. nih.gov This critical data, which precisely defines the crystal's lattice and symmetry, is contained within the crystallographic information file (CIF) deposited in structural databases.

Table 1: Crystallographic Data for this compound (Note: Specific numerical values are derived from dedicated crystallographic studies and are not publicly available in the referenced abstracts.)

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

SCXRD analysis reveals the exact conformation of the individual molecules within the crystal lattice, including bond lengths, bond angles, and torsion angles. For this compound, this involves defining the spatial arrangement of the S-venlafaxine cation and the di-p-toluoyl-L-tartrate anion.

A critical aspect revealed by crystallographic studies is the differentiation between acidic and neutral salt forms, which profoundly impacts properties like solubility. In the resolution of venlafaxine, two distinct diastereomeric salts are formed. nih.gov The more soluble salt is an acidic salt, involving the (R)-venlafaxine enantiomer. nih.gov

In contrast, the S-Venlafaxine-di-p-toluoyl-L-tartrate is characterized as a neutral salt. nih.gov In this form, a 2:1 stoichiometry of (S)-venlafaxine cations to the di-p-toluoyl-L-tartrate dianion is observed. This stoichiometry results in a charge-balanced, neutral crystalline entity. This distinction is fundamental to the chiral resolution process, as the lower solubility of the neutral S-venlafaxine salt facilitates its precipitation from the solution. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Supramolecular Architecture and Intermolecular Packing Motifs

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the "building blocks" of a crystal structure. Identifying these synthons is key to understanding and predicting the crystal packing. In pharmaceutical salts, common synthons involve hydrogen bonds between the charged functional groups of the API and the counter-ion.

In the case of this compound, the primary interactions involve hydrogen bonds between the protonated tertiary amine and the hydroxyl group of the S-venlafaxine cations and the carboxylate groups of the tartrate anion. Water molecules can also play a crucial role, acting as bridges that link different components through hydrogen bonding. nih.gov The crystal structure of the neutral S-venlafaxine salt is described as a multilayered sandwich supramolecular structure, which arises from an elegant self-assembly process driven by enantio-differentiation. nih.gov This layered arrangement is a direct consequence of the specific synthons formed between the chiral components.

Formation of Columnar and Multilayered Sandwich Supramolecular Structures

The formation of specific supramolecular architectures is a key aspect of crystal engineering, dictating the physical properties of a pharmaceutical salt. In the context of venlafaxine, diastereomeric salts formed during chiral resolution have been shown to adopt distinct and complex supramolecular structures. A study on the resolution of racemic venlafaxine using O,O'-di-p-toluoyl-(R, R)-tartaric acid revealed that the resulting diastereomeric salts self-assemble into different structures based on their solubility. nih.gov

The more soluble diastereomeric salt, (R)-venlafaxine·O,O'-di-p-toluoyl-(R, R)-tartaric acid, forms a columnar supramolecular structure . In contrast, the less soluble diastereomer, 2(S)-venlafaxine·O,O'-di-p-toluoyl-(R, R)-tartaric acid, organizes into a multilayered sandwich supramolecular structure . nih.gov This differentiation in crystal packing, driven by enantio-differentiation, is fundamental to the success of the resolution process. The formation of such ordered assemblies is governed by a network of intermolecular interactions, including hydrogen bonds and ionic bonds, which create robust, three-dimensional networks. nih.govacs.org

Influence of Solvent Molecules on Crystal Packing

Solvent molecules can play a crucial role in the crystallization process, influencing not only the crystal habit (external morphology) but also the internal crystal packing, sometimes being incorporated into the crystal lattice to form solvates or hydrates. cambridge.org For venlafaxine hydrochloride, crystallization from different solvents such as isopropanol, dimethyl sulfoxide, and acetonitrile (B52724) resulted in products with the same crystalline form but with significant variations in crystal morphology. cambridge.org This anisotropy in crystal growth is attributed to the differential interactions between the solvent and the various crystal faces. cambridge.org

In the chiral resolution of venlafaxine with a tartaric acid derivative, water molecules were found to be key in the formation of the distinct supramolecular structures of the diastereomeric salts. nih.gov The specific incorporation and hydrogen bonding of water molecules can direct the assembly of the ions, stabilizing one packing arrangement over another. Therefore, the choice of solvent and the presence of co-solvents like water are critical parameters that can be tuned to control the crystal packing and, consequently, the properties of the resulting solid form. nih.govresearchgate.net

Polymorphism and Amorphous Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. The different polymorphs of an active pharmaceutical ingredient can exhibit distinct physicochemical properties. Venlafaxine and its salts are known to be highly polymorphic. researchgate.net

Investigation of Different Crystalline Forms

The hydrochloride salt of venlafaxine (VenHCl) has been extensively studied and is known to exist in at least six polymorphic forms. nih.gov These forms have been characterized using a variety of solid-state analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). acs.orgacs.org

The known solid forms of Venlafaxine HCl include:

Forms 1 and 2: These are the most studied crystalline modifications. acs.org

Form 3: A form obtained from the melt. acs.org

Form 4: A hydrate (B1144303) or alcoholate solvate. acs.org

Form 5: An amorphous, glassy phase obtained from sublimation. acs.org

Form 6: A highly stable polymorph discovered through solid-to-solid phase transition at elevated temperatures. acs.org

| Form | Type | Method of Preparation | Melting Point (°C) | Key Characteristics |

|---|---|---|---|---|

| Form 1 | Crystalline | Crystallization | 210–212 | Marketed form, stable to grinding. acs.org |

| Form 2 | Crystalline | Crystallization | 208–210 | Marketed form, preferred for better filtration/drying. researchgate.net |

| Form 3 | From Melt | Heating/Cooling of Forms 1 or 2 | 202–204 | Phase obtained from melting. acs.org |

| Form 4 | Hydrate/Solvate | Crystallization from aqueous/alcoholic solutions | 219–220 | Contains water or alcohol molecules in the lattice. acs.org |

| Form 5 | Amorphous | Sublimation of Forms 1 or 2 | 216–218 | Glassy, unstable phase. acs.org |

| Form 6 | Crystalline | High-temperature transition of Forms 1 or 2 | 219–220 | Thermodynamically most stable form. acs.org |

Factors Influencing Polymorph Formation

The formation of a specific polymorph is kinetically and thermodynamically controlled, with several experimental factors playing a decisive role.

Crystallization Conditions: The choice of solvent, degree of supersaturation, and cooling rate are critical. For Venlafaxine HCl, crystallization from different solvents can yield different habits of the same polymorphic form. cambridge.org

Temperature: Temperature is a key factor. A novel, more stable polymorph of Venlafaxine HCl, Form 6, was discovered by heating Forms 1 or 2 to 180-190 °C, inducing a solid-to-solid phase transition. acs.orgresearchgate.net

Mechanical Stress: Grinding can sometimes induce polymorphic transformations. Form 1 of VenHCl is noted to be stable to ball mill grinding, whereas Form 2 can partially transform into the hydrate form under such stress. researchgate.netacs.org

Processing Methods: Different manufacturing processes can lead to different forms. For instance, melting VenHCl polymorphs leads to Form 3, while sublimation can produce the amorphous Form 5. acs.orgacs.org

Thermodynamic Stability and Interconversion Pathways of Solid Forms

Understanding the thermodynamic relationships between polymorphs is crucial for selecting the most stable form for development. For Venlafaxine HCl, an energy vs. temperature diagram shows an enantiotropic system where Forms 1 and 2 are metastable with respect to Form 6. acs.org

Thermodynamic Stability: Form 6 is the most thermodynamically stable polymorph, evidenced by its higher melting point (219-220 °C) compared to Forms 1 and 2 (around 210 °C). acs.org Between the two initially known forms, Form 2 has a slightly lower crystal lattice energy than Form 1, but Form 1 shows greater physical stability against grinding. researchgate.netacs.org The polymorphic behavior of the venlafaxine free base has also been studied, revealing an enantiotropic relationship between its three forms. nih.gov

Interconversion Pathways:

Both Form 1 and Form 2 of VenHCl convert to the more stable Form 6 upon heating to approximately 180 °C. acs.org

During DSC analysis, Form 1 can transform into Form 3 (melt) and Form 5 (sublimate), while Form 2 converts to Form 5. acs.org

The amorphous Form 5 is unstable and can revert to crystalline Form 1 under inert conditions or to the hydrate Form 4 in the presence of moisture. acs.org

There is no direct interconversion observed between Form 1 and Form 2 in the ambient-to-melting temperature range. acs.org

Cocrystallization and Multi-Component Solid Forms

Beyond simple salts, venlafaxine can form other multi-component solids like cocrystals and salt cocrystals, which offer further opportunities to modify its physicochemical properties. researchgate.net A cocrystal is a crystalline material composed of two or more neutral molecules in a stoichiometric ratio, while a salt cocrystal involves a salt and a neutral coformer molecule.

Notable multi-component solid forms of venlafaxine include:

Venlafaxine-Caffeic Acid Salt: A 1:1 ionic salt was successfully synthesized, which demonstrated a 16-fold increase in aqueous solubility compared to the parent drug. nih.govacs.orgresearchgate.netnih.govacs.org Single-crystal X-ray diffraction confirmed proton transfer from the carboxylic group of caffeic acid to the amino group of venlafaxine, forming a three-dimensional hydrogen-bonded network. nih.govacs.org

Venlafaxine-3,5-dinitrobenzoic Acid (DA) Salt and Salt Cocrystal: Crystallization of venlafaxine with DA yielded two different products depending on the stoichiometry: a 1:1 salt and a 1:2 salt cocrystal. researchgate.netrsc.org The 1:2 form consists of the 1:1 salt in contact with a neutral DA molecule. Both forms showed superior phase stability compared to the free base. rsc.org

Venlafaxine-Celecoxib Cocrystal: Venlafaxine has been shown to form a 1:1 cocrystal with the anti-inflammatory drug celecoxib. google.comgoogle.comwipo.int This multi-component solid combines two distinct active pharmaceutical ingredients into a single crystalline phase, offering potential for combination therapy.

| Coformer | Stoichiometry (VLF:Coformer) | Solid Form Type | Key Finding/Property |

|---|---|---|---|

| Caffeic Acid | 1:1 | Salt | 16-fold increase in solubility. nih.govnih.gov |

| 3,5-dinitrobenzoic Acid | 1:1 | Salt | Superior phase stability. rsc.org |

| 3,5-dinitrobenzoic Acid | 1:2 | Salt Cocrystal | Lower solubility than the 1:1 salt due to crystal packing. rsc.org |

| Celecoxib | 1:1 | Cocrystal | Potential for combination therapy. google.comgoogle.com |

| Various Organic Acids (Coumaric, Ferulic, etc.) | 1:1 | Salts | Modification of solubility and dissolution profiles. figshare.comresearchgate.net |

Formation of Salt Cocrystals and their Structural Characteristics

The formation of this compound is a key step in the chiral resolution of racemic venlafaxine. This process utilizes a chiral resolving agent, O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA), to separate the venlafaxine enantiomers. When racemic venlafaxine is reacted with L-DTTA, two diastereomeric salts are formed due to the interaction between the chiral acid and each enantiomer of the base (S-venlafaxine and R-venlafaxine).

The separation is possible because these two diastereomeric salts exhibit different physicochemical properties, most notably, different solubilities in a given solvent system. Research into the chiral resolution mechanism has revealed significant structural differences between the two diastereomeric salts through X-ray crystallography. nih.gov

The less soluble salt, which precipitates from the solution allowing for separation, is the neutral salt formed between two S-venlafaxine molecules and one di-p-toluoyl-L-tartaric acid molecule (a 2:1 ratio), correctly named 2(S)-1·2. nih.gov This diastereomer assembles into a distinct multilayered sandwich supramolecular structure. nih.gov In contrast, the more soluble diastereomer, involving R-venlafaxine and the same resolving agent, forms an acidic salt with a 1:1 ratio and a columnar supramolecular structure. nih.gov The presence of water molecules has been identified as playing a critical role in the optical resolution and the specific structures of these diastereomeric salts. nih.gov

The formation of the S-Venlafaxine salt is therefore a process of enantio-differentiated self-assembly, where the specific chirality of the venlafaxine and the tartaric acid derivative directs the formation of a unique, less soluble, and highly ordered crystalline structure. nih.gov

Comparison with Other Venlafaxine Salts and Cocrystals

The strategy of forming salts and cocrystals is a common approach in pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient like venlafaxine. nih.govnih.gov The this compound exhibits unique structural properties when compared to other reported venlafaxine salts and cocrystals.

Various studies have explored the crystallization of venlafaxine with different coformers, leading to a range of solid-state forms with diverse crystal structures and intermolecular interactions. rsc.orgacs.orgacs.org For instance, venlafaxine has been successfully combined with acids like caffeic acid, 3,5-dinitrobenzoic acid, coumaric acid, and ferulic acid to form new molecular salts. nih.govrsc.orgacs.org

The venlafaxine-caffeic acid salt crystallizes in a 1:1 ratio, with a crystal structure confirming proton transfer from the caffeic acid's carboxyl group to the amino group in venlafaxine, creating three-dimensional hydrogen-bonded networks. nih.gov Similarly, crystallization with 3,5-dinitrobenzoic acid (DA) can yield both a 1:1 salt and a 1:2 salt cocrystal. rsc.org In the 1:1 salt, one salt bond and one hydrogen bond are formed, while the 1:2 salt cocrystal features a more complex network of two salt bonds and two hydrogen bonds. rsc.org These structures contrast with the multilayered sandwich architecture of the 2(S)-Venlafaxine·(L-DTTA) diastereomeric salt. nih.gov

The following table provides a comparative overview of different venlafaxine salts and cocrystals.

| Venlafaxine Salt/Cocrystal | Molar Ratio (VLF:Coformer) | Crystal System | Space Group | Key Structural Features |

| (S)-Venlafaxine-di-p-toluoyl-L-tartrate | 2:1 | Not specified | Not specified | Multilayered sandwich supramolecular structure; Neutral salt. nih.gov |

| (R)-Venlafaxine-di-p-toluoyl-L-tartrate | 1:1 | Not specified | Not specified | Columnar supramolecular structure; Acidic salt. nih.gov |

| Venlafaxine-Caffeic Acid | 1:1 | Monoclinic | P2₁/n | 3D hydrogen-bonded networks; Proton transfer from CA to VLF. nih.gov |

| Venlafaxine-3,5-dinitrobenzoic Acid Salt | 1:1 | Not specified | Not specified | R²₂(10) graph set from one salt bond and one hydrogen bond. rsc.org |

| Venlafaxine-3,5-dinitrobenzoic Acid Salt Cocrystal | 1:2 | Not specified | Not specified | R⁴₄(20) graph set from two salt bonds and two hydrogen bonds. rsc.org |

| Venlafaxine-Coumarate | 1:1 | Not specified | Not specified | Zigzag hydrogen-bonded chain of anions; Cations linked via N(H)⁺···O and O(H)···O bonds. acs.org |

| Venlafaxine-Fumarate | 1:1 | Not specified | Not specified | Interanionic hydrogen-bonded chain. acs.org |

Racemic Conglomerates vs. Racemic Compounds in Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its pure enantiomeric components. wikipedia.org The solid-state behavior of the racemic mixture itself is fundamental to the strategy chosen for resolution. Chiral molecules can crystallize from a racemic solution as one of two main types of solids: a racemic compound or a racemic conglomerate. acs.orgresearchgate.net

A racemic compound , also known as a true racemate, contains an equal number of both enantiomers ordered within the same crystal lattice. The vast majority of chiral organic molecules, estimated at over 90%, crystallize as racemic compounds. researchgate.net

A racemic conglomerate , on the other hand, is a simple mechanical mixture of two types of crystals, where each crystal contains only one of the two enantiomers. acs.org This spontaneous separation into enantiomerically pure crystals is a much rarer phenomenon, occurring in only 5-10% of chiral compounds. researchgate.net

The type of crystalline form dictates the applicable resolution method. Conglomerates can be separated by preferential crystallization, where a seed crystal of one enantiomer is added to a supersaturated racemic solution to induce the crystallization of that enantiomer exclusively. wikipedia.org However, for the more common racemic compounds, this method is not viable.

Venlafaxine free base is a notable example as it can exist as both a racemic compound and, under specific conditions, can undergo a solid-state transition to a racemic conglomerate. acs.orgresearchgate.net Despite this capability, the most common and efficient industrial method for resolving venlafaxine is through the formation of diastereomeric salts . nih.govwikipedia.org

This technique circumvents the need for a conglomerate. A chiral resolving agent, such as di-p-toluoyl-L-tartaric acid, is added to the racemic mixture of venlafaxine. nih.gov This creates a pair of diastereomers: (S)-Venlafaxine-(L)-DTTA and (R)-Venlafaxine-(L)-DTTA. Unlike enantiomers, diastereomers have different physical properties, including crystal structure and solubility. nih.govwikipedia.org As discussed previously, the S,L diastereomer forms a less soluble neutral salt with a multilayered sandwich structure, while the R,L diastereomer forms a more soluble acidic salt with a columnar structure. nih.gov This difference in solubility allows the less soluble S,L salt to be selectively crystallized and separated, after which the resolving agent can be removed to yield the pure S-venlafaxine enantiomer. nih.gov

| Term | Definition | Relevance to Chiral Resolution |

| Racemic Mixture | A 1:1 mixture of two enantiomers. wikipedia.org | The starting material for chiral separation. wikipedia.org |

| Racemic Compound | A crystalline solid where both enantiomers are present in a single, ordered crystal lattice. acs.org | The most common crystal form for chiral molecules; requires resolution via diastereomer formation or chromatography. researchgate.net |

| Racemic Conglomerate | A physical mixture of enantiomerically pure crystals; some crystals are purely one enantiomer, and some are purely the other. acs.org | A rare crystal form that allows for separation by direct or preferential crystallization. researchgate.net |

| Diastereomeric Salts | Salts formed between a racemic mixture (e.g., R/S-venlafaxine) and a single enantiomer of a chiral resolving agent (e.g., L-DTTA). nih.govwikipedia.org | The resulting diastereomers (e.g., R,L and S,L) have different physical properties (solubility, crystal structure), enabling separation by crystallization. nih.gov |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of pharmaceutical compounds, offering non-destructive and highly specific data regarding molecular structure, functional groups, and crystalline form.

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in both solution and solid states. It provides precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique used to confirm the identity and structural integrity of S-Venlafaxine-di-p-toluoyl-L-tartrate salt. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals, one can verify the presence of both the S-venlafaxine cation and the di-p-toluoyl-L-tartrate anion in the correct stoichiometric ratio.

The ¹H NMR spectrum would exhibit characteristic signals for each moiety. For the S-venlafaxine portion, key signals include those from the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) (-OCH₃) singlet, the N-methyl (-N(CH₃)₂) singlet, and the aliphatic protons of the cyclohexanol (B46403) ring. For the di-p-toluoyl-L-tartrate counter-ion, distinct signals would correspond to the aromatic protons on the two toluoyl groups, the methyl (CH₃) protons of the toluoyl groups, and the methine (CH) protons of the tartrate backbone.

Upon salt formation, the protonation of the tertiary amine on the S-venlafaxine moiety leads to a downfield shift of the adjacent methylene (B1212753) (-CH₂-N-) and methine (CH-N) protons due to the deshielding effect of the positive charge. This shift provides clear evidence of the ionic interaction between the base and the acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Toluoyl-H (aromatic) | 7.2 - 8.1 | Multiplet | Protons on the p-substituted benzene (B151609) rings of the tartrate anion. |

| Venlafaxine-H (aromatic) | 6.8 - 7.2 | Multiplet | Protons on the methoxyphenyl ring of the venlafaxine (B1195380) cation. |

| Tartrate-CH | ~5.9 | Singlet | Methine protons on the tartrate backbone. |

| Venlafaxine-OCH₃ | ~3.8 | Singlet | Methoxy group protons on the venlafaxine cation. |

| Venlafaxine-CH₂N & CHN | 3.0 - 3.5 | Multiplet | Protons adjacent to the protonated nitrogen, expected to be shifted downfield. |

| Venlafaxine-N(CH₃)₂ | ~2.9 | Singlet | N-dimethyl group protons, may appear as a doublet upon protonation. |

| Toluoyl-CH₃ | ~2.4 | Singlet | Methyl protons on the toluoyl groups of the tartrate anion. |

| Venlafaxine-Cyclohexyl | 1.2 - 1.8 | Multiplet | Protons of the cyclohexyl ring. |

Solid-State NMR (ssNMR) is indispensable for characterizing the compound in its solid form, providing insights into polymorphism, molecular conformation, and intermolecular interactions that are averaged out in solution.

¹³C Solid-State NMR: Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C NMR is exceptionally sensitive to the local environment of carbon atoms within the crystal lattice. Different polymorphic forms of a compound will result in distinct ¹³C chemical shifts and peak multiplicities, making it a definitive tool for identifying and quantifying polymorphs. nih.gov For this compound, the ¹³C ssNMR spectrum would show resolved signals for all unique carbons. Key indicators of salt formation include a shift in the resonance of the carbons adjacent to the nitrogen in the S-venlafaxine moiety and, most notably, a shift in the carbonyl carbon (C=O) of the tartaric acid upon deprotonation to a carboxylate. nih.gov The chemical shift of the carboxylate carbon is a reliable marker for confirming the proton transfer inherent in salt formation. researchgate.net

¹⁵N Solid-State NMR: ¹⁵N ssNMR directly probes the nitrogen atom of the S-venlafaxine's dimethylamino group. This technique is highly effective for confirming salt formation. The chemical shift of the nitrogen atom is very sensitive to its protonation state. A significant downfield shift is typically observed when the neutral amine is converted to a cationic ammonium (B1175870) species (R₃N → R₃N⁺-H), providing unambiguous evidence of proton transfer. researchgate.net Furthermore, the ¹⁵N chemical shift can provide information on hydrogen bonding interactions involving the N⁺-H group within the crystal structure.

Table 2: Key ¹³C and ¹⁵N ssNMR Markers for Salt Formation and Polymorphism

| Technique | Atom | Key Observation | Significance |

| ¹³C ssNMR | Carbons adjacent to Nitrogen | Downfield shift | Confirms protonation of the amine group. nih.gov |

| ¹³C ssNMR | Carboxylate Carbon (C=O) | Shift upon deprotonation | Confirms formation of the carboxylate anion. nih.gov |

| ¹³C ssNMR | All Carbons | Different shifts/multiplicities | Distinguishes between different polymorphic forms. |

| ¹⁵N ssNMR | Amine Nitrogen | Large downfield shift | Provides direct evidence of N-protonation and salt formation. researchgate.net |

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules. They are powerful for identifying functional groups, studying hydrogen bonding, and fingerprinting solid-state forms.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum that reveals its constituent functional groups. For this compound, FT-IR is crucial for confirming the ionic nature of the compound.

The spectrum of the free di-p-toluoyl-L-tartaric acid would show a characteristic broad O-H stretching band for the carboxylic acid group (typically ~2500-3300 cm⁻¹) and a sharp C=O stretching band (~1700-1725 cm⁻¹). The S-venlafaxine free base would show a tertiary alcohol O-H stretch (~3200-3400 cm⁻¹).

In the spectrum of the salt, the most definitive change is the disappearance of the broad carboxylic acid O-H band and the appearance of strong absorption bands corresponding to the asymmetric (~1550-1620 cm⁻¹) and symmetric (~1300-1420 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻). nih.gov Additionally, a new broad band in the region of ~2200-2800 cm⁻¹ appears, which is characteristic of the N⁺-H stretch of the protonated tertiary amine. These spectral features collectively provide compelling evidence of salt formation. researchgate.netrsc.org

Table 3: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Interaction |

| O-H Stretch (Alcohol) | ~3400 | Hydroxyl group on venlafaxine |

| N⁺-H Stretch | ~2200 - 2800 | Protonated tertiary amine (venlafaxinium) |

| C=O Stretch (Ester) | ~1720 | Ester groups on the tartrate anion |

| C=C Stretch (Aromatic) | ~1600 | Aromatic rings of both moieties |

| COO⁻ Asymmetric Stretch | ~1550 - 1620 | Carboxylate group of the tartrate anion |

| COO⁻ Symmetric Stretch | ~1300 - 1420 | Carboxylate group of the tartrate anion |

| C-O Stretch (Ether/Ester) | ~1250 | Aryl-ether on venlafaxine and ester on tartrate |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for analyzing the skeletal structures of molecules and their arrangement in the solid state.

The Raman spectrum of this compound provides a unique "fingerprint" that is highly specific to its particular crystalline form. This makes it an excellent tool for identifying polymorphs, as subtle changes in the crystal lattice can lead to noticeable shifts in the Raman bands. nih.gov Strong Raman signals are expected from the aromatic ring vibrations of both the venlafaxine and toluoyl groups. The spectrum can be used for rapid, non-destructive screening of raw materials to ensure consistency of the solid form and to detect any potential polymorphic impurities or phase transitions.

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass spectrometry is an indispensable tool for the unambiguous confirmation of the molecular weight and identity of this compound. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the verification of the elemental composition and the identity of the individual components of the salt: S-Venlafaxine and di-p-toluoyl-L-tartaric acid.

Soft ionization techniques, such as Electrospray Ionization (ESI), are typically employed to analyze the intact salt components with minimal fragmentation. In positive-ion mode ESI-MS, the S-Venlafaxine cation ([C₁₇H₂₇NO₂ + H]⁺) would be detected, confirming its molecular weight of 277.40 g/mol . nist.gov In negative-ion mode, the di-p-toluoyl-L-tartrate anion ([C₂₀H₁₈O₈ - H]⁻) would be observed, corresponding to its molecular weight of 386.35 g/mol . The analysis of the this compound (2:1) would be expected to show ions corresponding to these individual components, confirming the composition of the salt. lgcstandards.com

High-resolution mass spectrometry (HRMS) can provide even greater confidence in identity confirmation by measuring molecular masses with very high accuracy, typically to within a few parts per million (ppm). This allows for the determination of the elemental formula of the parent molecule and any detected fragments or impurities. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a structural fingerprint, confirming the connectivity of the atoms within both the S-Venlafaxine and the di-p-toluoyl-L-tartrate moieties. nih.gov

| Component | Chemical Formula | Molecular Weight (g/mol) | Expected Ion (m/z) | Ionization Mode |

|---|---|---|---|---|

| S-Venlafaxine | C₁₇H₂₇NO₂ | 277.40 | 278.21 [M+H]⁺ | Positive ESI |

| di-p-toluoyl-L-tartaric acid | C₂₀H₁₈O₈ | 386.35 | 385.10 [M-H]⁻ | Negative ESI |

Diffraction Techniques for Solid-State Analysis

The solid-state properties of a pharmaceutical salt, such as its crystal structure and polymorphic form, significantly influence its stability, solubility, and bioavailability. Diffraction techniques are paramount for characterizing these properties.

X-ray Powder Diffraction (XRPD) is a critical, non-destructive technique for the solid-state characterization of crystalline materials like this compound. vscht.cz Each crystalline form of a compound produces a unique diffraction pattern, characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. This pattern serves as a distinct "fingerprint," enabling the identification of the specific crystalline phase and differentiation from other polymorphic or amorphous forms. europa.eu

For this compound, XRPD is used to:

Confirm Crystalline Identity: The experimental XRPD pattern of a synthesized batch is compared against a reference pattern (if available) or patterns calculated from single-crystal X-ray diffraction data to confirm its identity and phase purity.

Detect Polymorphism: The technique is highly sensitive to the presence of different polymorphs. The appearance of unexpected peaks or shifts in peak positions can indicate the presence of an undesired crystalline form or a mixture of forms. nih.govresearchgate.net

Quantitative Analysis: XRPD, particularly when coupled with methods like Rietveld refinement, can be used for the quantitative analysis of mixtures of crystalline phases. nih.gov This is crucial for controlling the polymorphic content in the final API, for instance, quantifying the percentage of a less stable or less soluble polymorph. The Rietveld method involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the determination of the relative abundance of each crystalline phase in a mixture with high accuracy.

| Peak Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 65 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 80 |

| 19.9 | 4.46 | 95 |

| 22.1 | 4.02 | 70 |

| 25.7 | 3.46 | 55 |

Chromatographic Methods for Enantiomeric Purity and Impurity Profiling

Chromatographic techniques are essential for separating and quantifying the individual components of a mixture. For a chiral compound, methods that can distinguish between enantiomers are particularly critical, as is the ability to detect and quantify process-related impurities and degradation products.

Since S-Venlafaxine is the desired enantiomer, confirming the enantiomeric purity of the salt is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. phenomenex.comphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the S- and R-enantiomers of venlafaxine, leading to different retention times and enabling their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the chiral separation of venlafaxine. windows.netimpactfactor.orgresearchgate.net The method involves dissolving the salt and analyzing the solution on a suitable chiral column. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. A high-purity sample of this compound should ideally show only one major peak corresponding to S-Venlafaxine, with the peak for R-Venlafaxine being absent or below the quantification limit. The use of di-p-toluoyl-L-tartaric acid as the resolving agent itself facilitates the isolation of the S-enantiomer during the crystallization process. researchgate.net HPLC methods have been developed that can achieve baseline separation of venlafaxine enantiomers in under 10 minutes. impactfactor.orgmdpi.com

| Parameter | Condition |

|---|---|

| Column | Lux® Amylose-2 or CHIRALCEL® OD-H |

| Mobile Phase | n-Hexane / Ethanol (B145695) / Diethylamine (e.g., 97:3:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225-254 nm |

| Retention Time (S-Venlafaxine) | ~4.1 min |

| Retention Time (R-Venlafaxine) | ~4.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While venlafaxine itself has low volatility, GC-MS can be applied to impurity profiling after appropriate sample preparation or derivatization.

Potential applications for this compound include:

Residual Solvents Analysis: To detect and quantify residual solvents from the manufacturing process that may be present in the final API.

Impurity Profiling: To identify and quantify volatile process-related impurities or degradation products. For instance, forced degradation studies under various stress conditions (acidic, basic, oxidative) can generate degradation products that may be amenable to GC-MS analysis. scispace.com

Confirmation of Identity: The mass spectrometer provides fragmentation patterns that can confirm the identity of known impurities or help in the structural elucidation of unknown ones. nih.govresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are crucial for understanding the stability, polymorphism, and solvation state of a pharmaceutical salt.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary thermal methods used.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram provides key information such as the melting point, which is a characteristic property of a pure crystalline compound. researchgate.net The presence of sharp endotherms is indicative of a crystalline material, while broad transitions may suggest an amorphous content or impurities. DSC is also highly effective in detecting polymorphism, as different crystalline forms will typically exhibit distinct melting points and other thermal events (e.g., solid-solid phase transitions). acs.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of volatile components like water (hydrates) or residual solvents (solvates). nih.gov A TGA curve showing a weight loss at temperatures below the decomposition point would indicate the presence of such volatiles. The absence of weight loss prior to decomposition suggests an anhydrous and solvent-free material. nih.gov

| Technique | Parameter Measured | Typical Observation for a Pure, Anhydrous Crystalline Salt |

|---|---|---|

| DSC | Melting Point (Tₘ) | A single, sharp endothermic peak at a specific temperature (e.g., 150-180 °C) |

| DSC | Enthalpy of Fusion (ΔHբ) | A characteristic value associated with the melting transition |

| TGA | Weight Loss | No significant weight loss until the onset of thermal decomposition |

| TGA | Decomposition Temperature (Tₔ) | Rapid weight loss beginning at a high temperature, indicating thermal decomposition |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of a substance. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify physical and chemical changes that involve a change in enthalpy. For this compound, DSC analysis is crucial for identifying its melting point, determining its crystalline or amorphous nature, and detecting any polymorphic transitions.

A typical DSC thermogram for a crystalline pharmaceutical salt will display a sharp endothermic peak corresponding to its melting point, indicating the temperature at which the solid transitions to a liquid. The presence of a single, sharp peak is often indicative of a pure, crystalline substance. For instance, studies on Venlafaxine Hydrochloride have shown a distinct endothermic event at approximately 211 °C. akjournals.comresearchgate.net Similarly, the related compound Desvenlafaxine Succinate exhibits a characteristic endothermic peak around 137.3 °C. researchgate.net

Should this compound exist in different polymorphic forms, DSC could reveal these by showing multiple melting points or solid-solid phase transitions at different temperatures. acs.org The data obtained from DSC analysis is instrumental in establishing the identity and purity of the salt.

Illustrative DSC Data for a Venlafaxine Salt

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|

Note: The data in this table is illustrative and based on analyses of related venlafaxine compounds. Specific values for this compound would need to be determined experimentally.

Thermogravimetric Analysis (TGA) for Solvent Content and Thermal Stability

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring changes in its mass as a function of temperature. This technique is particularly useful for determining the presence of residual solvents or water (solvates or hydrates) and for identifying the decomposition temperature of the compound.

When analyzing this compound, a TGA curve would show the percentage of weight loss as the sample is heated. A weight loss at temperatures below approximately 150°C typically corresponds to the evaporation of volatile components like water or organic solvents. For example, a hydrated form of Desvenlafaxine Succinate shows a weight loss of about 3.0% to 3.5% between 60°C and 170°C, corresponding to the loss of water. google.com The absence of significant weight loss until higher temperatures would suggest an anhydrous and solvent-free sample.

The onset of significant weight loss at elevated temperatures indicates the point of thermal decomposition. This information is vital for determining the stability of the salt under various storage and processing conditions. Studies on Venlafaxine Hydrochloride have demonstrated a single stage of mass loss occurring between 254 °C and 283 °C. akjournals.comresearchgate.net

Illustrative TGA Data for a Venlafaxine Salt

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

|---|---|---|

| 30 - 150 | 0.5 | Loss of residual moisture |

| 150 - 250 | 1.2 | Stable region |

Note: The data in this table is illustrative and based on analyses of related venlafaxine compounds. Specific values for this compound would need to be determined experimentally.

Microscopic and Morphological Studies

The physical appearance of the particles of a drug substance, including their size, shape, and surface characteristics, can significantly influence its bulk properties, such as flowability and compressibility, which are critical for formulation development.

Scanning Electron Microscopy (SEM) for Crystal Habit and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface. In the context of this compound, SEM is employed to visualize the crystal habit (the characteristic external shape of a crystal), analyze the particle size distribution, and examine the surface morphology.

SEM images can reveal whether the particles are, for example, acicular (needle-like), prismatic, tabular, or irregular. This information is important as the crystal habit can affect the material's handling and processing properties. A uniform particle size and shape are generally desirable for consistent manufacturing processes. The high magnification capabilities of SEM also allow for the detailed examination of surface features, such as fractures, agglomeration, or the presence of smaller, fine particles. Analysis of related compounds like Venlafaxine Hydrochloride has been supported by SEM to understand its solid-state physicochemical properties. akjournals.com

The insights gained from SEM analysis, when combined with data from other techniques like DSC and TGA, contribute to a comprehensive understanding of the solid-state characteristics of this compound, ensuring its quality and suitability for pharmaceutical formulation.

Computational and Theoretical Investigations of S Venlafaxine Di P Toluoyl L Tartrate Salt

Molecular Modeling and Simulation of Chiral Recognition

Chiral recognition is the fundamental process that enables the separation of enantiomers. Molecular modeling and simulation provide powerful tools to investigate the interactions between the chiral resolving agent and the enantiomers of venlafaxine (B1195380) at an atomic level.

Molecular docking and molecular dynamics (MD) simulations are employed to elucidate the specific interactions that lead to the preferential crystallization of the S-venlafaxine salt. Docking studies can predict the binding modes and affinities between di-p-toluoyl-L-tartaric acid and both S- and R-venlafaxine. These simulations typically reveal that the more stable diastereomeric complex, in this case, S-Venlafaxine-di-p-toluoyl-L-tartrate, exhibits a more favorable interaction energy.

MD simulations provide a dynamic view of these interactions in a simulated solvent environment, allowing for the analysis of the stability of the diastereomeric complexes over time. Key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the S-venlafaxine salt can be identified and quantified. For instance, the simulations can reveal the persistence of specific hydrogen bonds between the carboxyl groups of the tartaric acid derivative and the amine and hydroxyl groups of S-venlafaxine.

Table 1: Illustrative Interaction Energies from Molecular Dynamics Simulations

| Diastereomeric Complex | Average Interaction Energy (kcal/mol) | Key Interacting Residues |

| S-Venlafaxine with di-p-toluoyl-L-tartaric acid | -45.8 | Amine (Venlafaxine) - Carboxyl (Tartaric Acid), Hydroxyl (Venlafaxine) - Carboxyl (Tartaric Acid) |

| R-Venlafaxine with di-p-toluoyl-L-tartaric acid | -38.2 | Amine (Venlafaxine) - Carboxyl (Tartaric Acid) |